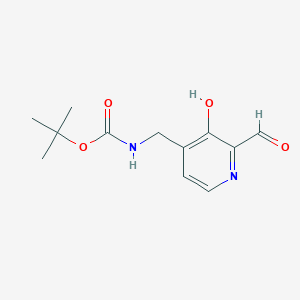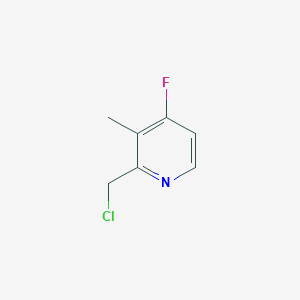
2-(Chloromethyl)-4-fluoro-3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-4-fluoro-3-methylpyridine is a heterocyclic organic compound that contains a pyridine ring substituted with a chloromethyl group at the 2-position, a fluorine atom at the 4-position, and a methyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-fluoro-3-methylpyridine typically involves the chloromethylation of 4-fluoro-3-methylpyridine. One common method includes the reaction of 4-fluoro-3-methylpyridine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group. The reaction is usually carried out at a temperature range of 0 to 10°C to control the formation of by-products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of triphosgene as a chlorinating agent in the presence of a solvent like toluene can improve the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-4-fluoro-3-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group at the 3-position can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of 4-fluoro-3-methylpyridine-2-carboxylic acid.
Reduction: Formation of 2-(chloromethyl)-4-fluoro-3-methylpiperidine.
Applications De Recherche Scientifique
2-(Chloromethyl)-4-fluoro-3-methylpyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: Used in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: Acts as a probe for studying biological processes involving pyridine derivatives.
Industrial Chemistry: Utilized in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-4-fluoro-3-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic functions. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)-4-methylpyridine: Lacks the fluorine atom, which may reduce its binding affinity in certain applications.
2-(Chloromethyl)-4-fluoropyridine: Lacks the methyl group, which can affect its steric interactions with biological targets.
2-(Chloromethyl)-3-methylpyridine: Lacks the fluorine atom, potentially altering its electronic properties.
Uniqueness
2-(Chloromethyl)-4-fluoro-3-methylpyridine is unique due to the presence of both the fluorine and methyl groups, which can enhance its chemical reactivity and binding properties. The combination of these substituents allows for fine-tuning of the compound’s physicochemical and biological properties, making it a versatile tool in various research and industrial applications .
Propriétés
Formule moléculaire |
C7H7ClFN |
|---|---|
Poids moléculaire |
159.59 g/mol |
Nom IUPAC |
2-(chloromethyl)-4-fluoro-3-methylpyridine |
InChI |
InChI=1S/C7H7ClFN/c1-5-6(9)2-3-10-7(5)4-8/h2-3H,4H2,1H3 |
Clé InChI |
KOYRDLRYWDIYBC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1CCl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


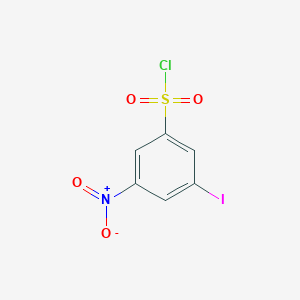
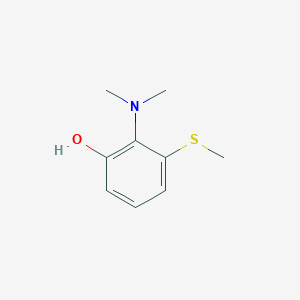


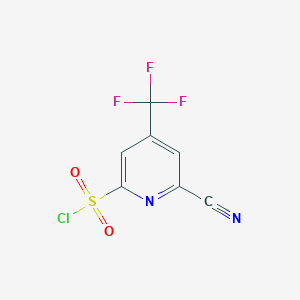
![[6-Iodo-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14849679.png)
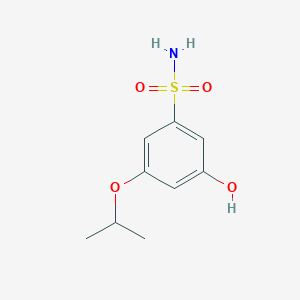


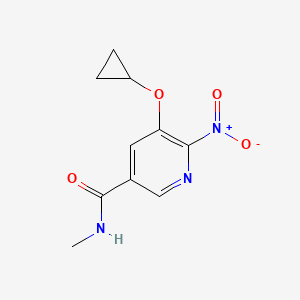

![tert-butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14849719.png)
